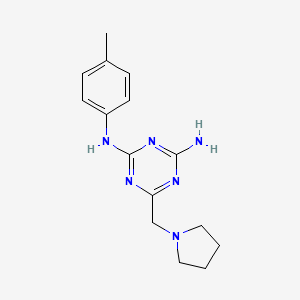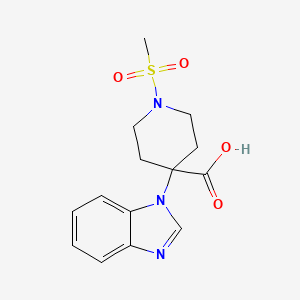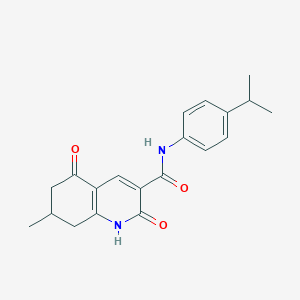
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea, also known as DEPPU, is a chemical compound that has been widely used in scientific research due to its unique properties. DEPPU is a urea derivative that has been found to exhibit excellent inhibitory activity against various enzymes.
Mecanismo De Acción
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This compound has been found to bind to the enzyme in a reversible manner, making it an effective tool compound for studying enzyme function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is a potent and selective enzyme inhibitor, making it an effective tool compound for studying enzyme function. This compound is also stable and easy to handle, making it a convenient compound for lab experiments. However, this compound has some limitations, including its high cost and limited availability.
Direcciones Futuras
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several potential future directions in scientific research. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a tool compound to study the function of enzymes involved in various biological processes. Further research is needed to fully explore the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research as an enzyme inhibitor. This compound has several advantages for lab experiments, including its potency, selectivity, and stability. This compound has also been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 2-ethylphenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield. This method has been optimized to produce this compound with high purity and good reproducibility.
Aplicaciones Científicas De Investigación
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has been extensively used in scientific research as an enzyme inhibitor. It has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphatases. This compound has been used as a tool compound to study the function of these enzymes and their roles in various biological processes.
Propiedades
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-13-11-9-10-12-14(13)17-15(19)18-16(6-2,7-3)8-4/h2,9-12H,5,7-8H2,1,3-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQPTYSIUNJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(CC)(CC)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)


![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)